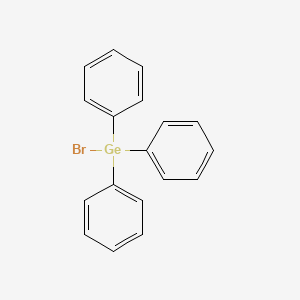

Triphenylgermanium bromide

描述

Overview of Organogermanium Compounds: Historical Context and Significance

The field of organogermanium chemistry, which focuses on chemical compounds containing a carbon-germanium (C-Ge) bond, has a rich history that began shortly after the element's discovery. In 1869, Dmitri Mendeleev predicted the existence of an element he called "ekasilicon," which would fill a gap in the carbon family of his periodic table between silicon and tin wikipedia.org. This prediction was fulfilled in 1886 when Clemens Winkler discovered the element and named it germanium wikipedia.orgamericanelements.com. Just a year later, in 1887, Winkler also synthesized the first organogermanium compound, tetraethylgermane wikipedia.orgwikipedia.orgpharmacy180.com.

Despite this early start, the development of organogermanium chemistry lagged behind that of its group 14 congeners, particularly silicon and tin. This was primarily due to the higher cost of germanium wikipedia.org. However, research gained momentum in the mid-20th century, exploring the unique properties and reactivity of these compounds pharmacy180.com. Organogermanium compounds are generally noted for being more reactive than their organosilicon analogs but less reactive than organotin compounds wikipedia.org. The C-Ge bond is stable in air, contributing to the accessibility of these molecules for various chemical transformations wikipedia.org. In recent decades, interest in organogermanium compounds has expanded significantly, driven by their potential applications as semiconductors, polymerization catalysts, and biologically active agents wikipedia.orgamericanelements.compharmacy180.com.

The Unique Role of Triphenylgermanium Bromide in Organometallic Research

Among the vast array of organogermanium compounds, this compound ((C₆H₅)₃GeBr) holds a position of particular importance as a versatile synthetic intermediate. Its unique role stems from the presence of the germanium-bromine (Ge-Br) bond, which serves as a reactive site for nucleophilic substitution. This allows for the facile introduction of a wide range of organic and inorganic groups, making it a cornerstone precursor for the synthesis of more complex triphenylgermanium derivatives acs.orgacs.org.

The three phenyl rings attached to the germanium atom provide steric bulk and specific electronic properties, influencing the reactivity and stability of the molecule and its derivatives. Researchers have extensively used this compound to prepare compounds like triphenylgermanium amine by reacting it with ammonia acs.org and to create germanium-metal bonds, for instance, through reactions with sodium triphenylgermanide acs.org. This reactivity makes it an invaluable tool for systematically studying the chemical properties of the triphenylgermanium moiety and for constructing novel organometallic structures.

Scope and Research Imperatives for this compound

The primary research imperative for this compound is its continued use as a fundamental building block in synthetic organometallic chemistry. Its utility allows for the targeted synthesis of a diverse library of triphenylgermanium compounds with tailored properties. Current and future research focuses on leveraging this precursor to develop novel materials, catalysts, and molecules with specific biological functions americanelements.compharmacy180.com.

The scope of research includes synthesizing new polymers incorporating the triphenylgermanium unit for applications in optics and electronics. Furthermore, its role as a reagent in organic synthesis, for example in cross-coupling reactions, remains an area of active investigation wikipedia.org. As the broader field of organogermanium chemistry expands, particularly concerning potential therapeutic applications pharmacy180.comnih.gov, the demand for versatile and reliable starting materials like this compound is set to increase, ensuring its continued relevance in advanced chemical research.

属性

IUPAC Name |

bromo(triphenyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrGe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXJUAXJPPYIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184109 | |

| Record name | Triphenylgermanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3005-32-1 | |

| Record name | Triphenylgermanium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, bromotriphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylgermanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylgermanium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of Triphenylgermanium Bromide

The preparation of triphenylgermanium bromide can be achieved through several synthetic pathways. One common method involves the controlled bromination of tetraphenylgermane. In this reaction, one of the four phenyl groups is cleaved from the germanium center and replaced by a bromine atom.

A widely used and versatile method is the reaction of a Grignard reagent with a germanium halide. Specifically, phenylmagnesium bromide is reacted with germanium tetrabromide. By carefully controlling the stoichiometry of the reactants, it is possible to substitute three of the bromine atoms on the germanium tetrahalide with phenyl groups, yielding this compound. This method offers a high degree of control and generally produces good yields of the desired product.

Chemical and Physical Properties

Triphenylgermanium bromide is a white to off-white crystalline solid at room temperature chemdad.comchemicalbook.com. It is characterized by a defined melting point and is soluble in a range of common organic solvents. The key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₅BrGe |

| Molar Mass | 383.86 g/mol chemdad.comchemicalbook.com |

| Appearance | White to almost white crystalline powder chemdad.comchemicalbook.com |

| Melting Point | 134-136 °C chemdad.comchemicalbook.com |

| Solubility | Soluble in organic solvents such as ether, benzene, and petroleum ether acs.org. |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water chemdad.com. |

This table is interactive. Click on the headers to sort the data.

Reactivity and Key Reactions

The reactivity of triphenylgermanium bromide is dominated by the polar Ge-Br bond, which is susceptible to cleavage by nucleophiles. This allows for a variety of substitution reactions where the bromide ion acts as a leaving group.

A notable reaction is its interaction with ammonia. When this compound is treated with ammonia, typically in a solvent like liquid ammonia or ether, it undergoes a substitution reaction to form triphenylgermanium amine ((C₆H₅)₃GeNH₂) and ammonium bromide acs.org. This amine product is highly sensitive to moisture and can readily hydrolyze acs.org.

Hydrolysis is another key reaction. In the presence of water, this compound hydrolyzes to form bis(triphenylgermanium) oxide ([(C₆H₅)₃Ge]₂O) acs.org. This reaction underscores the compound's sensitivity to moisture and the need for anhydrous conditions during many of its synthetic applications chemdad.com.

Furthermore, it can react with alkali metal derivatives of organogermanes. For example, the reaction with sodium triphenylgermanide (NaGe(C₆H₅)₃) in liquid ammonia is a powerful method for forming a germanium-germanium bond, yielding hexaphenyldigermane acs.org. This type of coupling reaction is fundamental in building up more complex organometallic frameworks acs.org.

Applications in Organic Synthesis

Germanium-Carbon Bond Reactivity

The reactivity of the germanium-carbon bonds in this compound is characterized by both their formation and cleavage under specific reaction conditions.

Mechanisms of Ge-C Bond Formation

The formation of germanium-carbon bonds to synthesize triphenylgermanium derivatives often involves the reaction of a germanium halide with an organometallic nucleophile. While not a direct formation route starting from this compound, the synthesis of related compounds provides insight into the mechanistic pathways. For instance, the synthesis of tetraphenylgermane, a precursor to this compound, is achieved by reacting germanium tetrachloride with phenylmagnesium bromide (a Grignard reagent) or phenyllithium.

GeCl₄ + 4 C₆H₅MgBr → (C₆H₅)₄Ge + 4 MgBrCl

A similar mechanistic principle applies to the reaction of this compound with other organometallic reagents to introduce a fourth organic group, thereby forming a new Ge-C bond.

Mechanisms of Ge-C Bond Cleavage

The cleavage of a germanium-carbon bond in the context of triphenylgermanium compounds is exemplified by the synthesis of this compound from tetraphenylgermane. This reaction is achieved by the electrophilic cleavage of a Ge-C bond by bromine (Br₂).

The mechanism involves the polarization of the bromine molecule as it approaches the electron-rich phenyl ring. The electrophilic end of the bromine molecule is attacked by the π-electrons of one of the phenyl groups, leading to the formation of a bromonium ion-like intermediate or a transition state where the germanium-carbon bond is weakened. Subsequently, the bromide ion attacks the germanium atom, leading to the cleavage of the Ge-C bond and the formation of this compound and bromobenzene. This process is an example of an electrophilic aromatic substitution where the germyl group is the leaving group.

(C₆H₅)₄Ge + Br₂ → (C₆H₅)₃GeBr + C₆H₅Br rsc.org

Reactions Involving the Germanium-Bromine Bond

The germanium-bromine bond in this compound is polar, with the germanium atom being electrophilic and the bromine atom being a good leaving group. This polarity dictates the reactivity of the molecule in a variety of nucleophilic substitution reactions.

Nucleophilic Substitution Reactions at Germanium

This compound readily undergoes nucleophilic substitution reactions where the bromide ion is displaced by a variety of nucleophiles. These reactions are fundamental to the synthesis of a wide range of triphenylgermanium derivatives. The general form of this reaction is:

(C₆H₅)₃GeBr + Nu⁻ → (C₆H₅)₃GeNu + Br⁻

Where Nu⁻ represents a nucleophile.

The mechanism of these substitutions at the germanium center is generally considered to be bimolecular (Sₙ2-like). In this concerted mechanism, the incoming nucleophile attacks the germanium atom from the side opposite to the bromine leaving group. This "backside attack" leads to a trigonal bipyramidal transition state where the three phenyl groups are in the equatorial positions, and the incoming nucleophile and the departing bromide ion are in the axial positions. As the new bond between the nucleophile and germanium forms, the bond between germanium and bromine breaks.

Studies on the stereochemistry of nucleophilic substitution at chiral germanium centers have shown that these reactions often proceed with inversion of configuration, which is a hallmark of the Sₙ2 mechanism. This stereochemical outcome provides strong evidence for the proposed backside attack pathway.

Table 1: Examples of Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu⁻) | Product ((C₆H₅)₃GeNu) |

| OH⁻ | Triphenylgermanol (B11951444) |

| OR⁻ | Triphenylalkoxygermane |

| R⁻ (from RLi or RMgX) | Tetrasubstituted Germanes |

| PPh₂⁻ | Triphenyl(diphenylphosphino)germane |

Hydrolysis and Related Reactions

In the presence of water or hydroxide (B78521) ions, this compound undergoes hydrolysis to form triphenylgermanol ((C₆H₅)₃GeOH). This reaction is a specific example of a nucleophilic substitution where the nucleophile is either a water molecule or a hydroxide ion.

The mechanism with hydroxide ion follows the Sₙ2 pathway described above, where the hydroxide ion directly attacks the germanium atom, displacing the bromide ion.

(C₆H₅)₃GeBr + OH⁻ → (C₆H₅)₃GeOH + Br⁻

When water is the nucleophile, the reaction can proceed through a similar Sₙ2-like mechanism where a water molecule attacks the germanium center. This results in the formation of a protonated triphenylgermanol intermediate, [(C₆H₅)₃GeOH₂]⁺Br⁻. A subsequent deprotonation step, either by another water molecule or the displaced bromide ion, yields the final triphenylgermanol product.

(C₆H₅)₃GeBr + H₂O ⇌ [(C₆H₅)₃GeOH₂]⁺Br⁻ [(C₆H₅)₃GeOH₂]⁺Br⁻ → (C₆H₅)₃GeOH + HBr

Formation of Organophosphorus Compounds

This compound is a valuable reagent for the synthesis of organogermanium-phosphorus compounds. It reacts with various phosphorus-containing nucleophiles, such as phosphides, phosphites, and phosphine (B1218219) oxides.

For example, the reaction of this compound with a phosphide anion, such as the diphenylphosphide ion (PPh₂⁻), generated from the deprotonation of diphenylphosphine, proceeds via a nucleophilic substitution mechanism to form a germanium-phosphorus bond.

(C₆H₅)₃GeBr + PPh₂⁻ → (C₆H₅)₃GePPh₂ + Br⁻

The reaction with phosphites, such as sodium diethyl phosphite (NaP(O)(OEt)₂), also follows a nucleophilic substitution pathway. The phosphite anion acts as the nucleophile, attacking the germanium center and displacing the bromide ion to form a triphenylgermyl phosphonate.

(C₆H₅)₃GeBr + NaP(O)(OEt)₂ → (C₆H₅)₃GeP(O)(OEt)₂ + NaBr

The mechanism for these reactions is consistent with the Sₙ2-type displacement at the germanium atom, driven by the nucleophilicity of the phosphorus species.

Synthesis of Dicarboxylates

This compound serves as a key precursor in the synthesis of bis(triphenylgermyl) dicarboxylates. These reactions typically involve the metathesis of this compound with a dicarboxylate salt. The general approach is the reaction of triphenylgermanium halide with the corresponding dicarboxylic acid that has been neutralized with a base, such as sodium hydroxide or sodium ethoxide, to form the disodium dicarboxylate in situ. The resulting bis(triphenylgermyl) dicarboxylate precipitates and can be isolated.

For instance, the synthesis of bis(triphenylgermyl) succinate and bis(triphenylgermyl) adipate can be achieved by reacting two equivalents of this compound with one equivalent of disodium succinate or disodium adipate, respectively, in a suitable solvent like ethanol (B145695) or a benzene-ethanol mixture. The reaction proceeds via a salt elimination pathway, where sodium bromide is formed as a byproduct.

General Reaction Scheme:

2 (C₆H₅)₃GeBr + NaOOC-(CH₂)n-COONa → (C₆H₅)₃Ge-OOC-(CH₂)n-COO-Ge(C₆H₅)₃ + 2 NaBr (where n=2 for succinate and n=4 for adipate)

The reaction mixture is typically stirred at room temperature or gentle reflux to ensure complete reaction. The desired bis(triphenylgermyl) dicarboxylate can then be purified by recrystallization.

Table 1: Synthesis of Bis(triphenylgermyl) Dicarboxylates

| Dicarboxylic Acid | Base | Solvent | Product |

|---|---|---|---|

| Succinic Acid | Sodium Ethoxide | Ethanol | Bis(triphenylgermyl) succinate |

| Adipic Acid | Sodium Hydroxide | Benzene/Ethanol | Bis(triphenylgermyl) adipate |

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of this compound are of interest in understanding its electron transfer processes and the generation of reactive intermediates.

Anodic Oxidation Pathways

The anodic oxidation of this compound has not been extensively detailed in the available literature. Generally, the oxidation of organogermanium halides would be expected to involve the germanium center or the aromatic rings. Oxidation of the Ge-Br bond could potentially lead to the formation of a cationic germanium species. Alternatively, oxidation of the phenyl rings could occur at higher potentials, leading to radical cations. The specific pathways and products would be highly dependent on the solvent, electrolyte, and electrode material used.

Cathodic Reduction Mechanisms

The cathodic reduction of organogermanium halides is influenced by the nature of the halide. For germanium halide complexes, the reduction potential for the Ge(II) to Ge(0) couple becomes significantly less cathodic as the halide is changed from chlorine to bromine to iodine. nih.govsoton.ac.ukresearchgate.net This trend suggests that the Ge-Br bond in this compound is more readily reduced than a Ge-Cl bond.

Cyclic voltammetry studies on germanium(IV) halide species show two distinct, irreversible reduction waves corresponding to the Ge(IV) → Ge(II) and Ge(II) → Ge(0) steps. nih.govsoton.ac.ukresearchgate.net For this compound, a plausible reduction mechanism involves a two-electron cleavage of the germanium-bromine bond to generate the triphenylgermyl anion ((C₆H₅)₃Ge⁻) and a bromide ion (Br⁻).

(C₆H₅)₃GeBr + 2e⁻ → (C₆H₅)₃Ge⁻ + Br⁻

This triphenylgermyl anion is a potent nucleophile and can participate in further chemical reactions.

Formation of Radical Intermediates

The one-electron reduction of this compound can lead to the formation of a triphenylgermyl radical ((C₆H₅)₃Ge•). This process would involve the cleavage of the Ge-Br bond, generating a bromide anion.

(C₆H₅)₃GeBr + e⁻ → (C₆H₅)₃Ge• + Br⁻

The formation of such radical intermediates can be investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. washington.eduresearchgate.netnih.gov EPR spectroscopy is a highly sensitive method for the direct detection and characterization of species with unpaired electrons. uni-halle.denih.gov The EPR spectrum of the triphenylgermyl radical would provide information about its electronic structure and environment. While the direct EPR spectroscopic characterization of the triphenylgermyl radical generated from the electrochemical reduction of this compound is not extensively documented, the formation of such radicals is a well-established concept in the electrochemistry of organohalides.

Reactivity with Other Organometallic Species

This compound can react with various organometallic reagents, leading to the formation of new carbon-germanium or germanium-metal bonds.

Reactions Leading to Germanium-Germanium Bond Formation

A significant reaction of this compound is its use in the synthesis of compounds containing a germanium-germanium bond, most notably hexaphenyldigermane. This is typically achieved through a Wurtz-type coupling reaction, where this compound is treated with an alkali metal, such as sodium. wikipedia.org

In this reaction, two molecules of this compound react with two atoms of sodium, leading to the formation of hexaphenyldigermane and sodium bromide. wikipedia.org

2 (C₆H₅)₃GeBr + 2 Na → (C₆H₅)₃Ge-Ge(C₆H₅)₃ + 2 NaBr

The reaction is generally carried out in an inert solvent, such as xylene, under reflux conditions. The sodium metal acts as a reducing agent, facilitating the coupling of the two triphenylgermyl moieties.

Table 2: Synthesis of Hexaphenyldigermane

| Reactants | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium | Xylene | Hexaphenyldigermane |

Transformations with Metal-Containing Reagents

This compound is a versatile reagent in organogermanium chemistry, readily undergoing transformations with a variety of metal-containing reagents. These reactions are fundamental for the formation of new covalent bonds between germanium and other atoms, particularly carbon, leading to the synthesis of a diverse range of organogermanium compounds. The reactivity is primarily dictated by the polar Germanium-Bromine (Ge-Br) bond, where the electrophilic germanium atom is susceptible to nucleophilic attack by the organic component of organometallic reagents. Common metal-containing reagents used in these transformations include alkali metals, organomagnesium (Grignard) reagents, and organolithium reagents.

Reactions with Alkali Metals

One of the significant reactions of this compound is its interaction with alkali metals, such as sodium. This reaction, typically carried out in a solvent like liquid ammonia, leads to the formation of sodium triphenylgermanide (Ph₃GeNa). This product is a powerful nucleophile and serves as a crucial intermediate for synthesizing other organogermanium compounds by coupling with organic halides. For instance, sodium triphenylgermanide reacts quantitatively with various alkyl halides to form mono-alkyl triphenylgermanes. acs.org The reaction involves the reduction of the germanium center by the alkali metal, followed by the formation of the organometallic salt.

Another example involves the Wurtz-Fittig type coupling reaction where this compound reacts with sodium metal in a suitable solvent to yield hexaphenyldigermane. This reaction proceeds through the formation of a triphenylgermyl radical intermediate, which then dimerizes.

| Metal Reagent | Reactant | Solvent | Product | Reference |

|---|---|---|---|---|

| Sodium (Na) | This compound | Liquid Ammonia | Sodium triphenylgermanide | acs.org |

| Sodium triphenylgermanide | Ethyl bromide | - | Triphenylethylgermane | acs.org |

| Sodium triphenylgermanide | Triethylgermanium bromide | Benzene | Triphenyl(triethylgermyl)germane | acs.org |

Reactions with Organomagnesium Reagents (Grignard Reagents)

Grignard reagents (RMgX) are widely used for forming carbon-germanium bonds through reaction with this compound. mnstate.educerritos.edusigmaaldrich.com In these reactions, the nucleophilic carbon atom of the Grignard reagent attacks the electrophilic germanium atom of this compound, displacing the bromide ion and forming a new C-Ge bond. This method is a common and convenient route for synthesizing tetraorganogermanes with various alkyl or aryl substituents. For example, the reaction of this compound with ethylmagnesium bromide yields triphenylethylgermane. acs.org The choice of solvent, typically an anhydrous ether like diethyl ether or tetrahydrofuran (THF), is crucial as it stabilizes the Grignard reagent. cerritos.edusigmaaldrich.com

| Grignard Reagent | Solvent | Product | Reference |

|---|---|---|---|

| Ethylmagnesium bromide | Diethyl ether | Triphenylethylgermane | acs.org |

| Phenylmagnesium bromide | Diethyl ether | Tetraphenylgermane | bris.ac.uk |

Reactions with Organolithium Reagents

Organolithium reagents (RLi) are highly reactive nucleophiles and readily react with this compound to form carbon-germanium bonds. libretexts.orgwikipedia.org These reactions are often faster and can be performed at lower temperatures compared to Grignard reactions. rug.nl The high reactivity of organolithium compounds allows for the introduction of a wide range of organic groups onto the germanium atom. chemistryviews.org For instance, new bis(pyrazol-1-yl)methane ligands containing an organogermyl group have been prepared by the reaction of bis(pyrazol-1-yl)methyllithium with this compound. acs.orgresearchgate.net The reaction proceeds via a nucleophilic substitution mechanism, similar to that of Grignard reagents.

| Organolithium Reagent | Solvent | Product | Reference |

|---|---|---|---|

| n-Butyllithium | Tetrahydrofuran (THF) | n-Butyltriphenylgermane | wikipedia.org |

| Bis(pyrazol-1-yl)methyllithium | - | Ph₃GeCHPz₂ (Pz = pyrazol-1-yl) | acs.orgresearchgate.net |

Reactions with Other Metal-Containing Reagents

Beyond alkali metals and organomagnesium/organolithium reagents, this compound can also react with other metal-containing compounds. For example, it has been used in reactions with transition metal complexes. The reduction of the cyclopentadienyl iron dicarbonyl dimer with sodium amalgam, followed by the addition of this compound, results in the formation of an air- and moisture-stable complex where a triphenylgermyl group is bonded to the iron center. bris.ac.uk These types of reactions demonstrate the utility of this compound in synthesizing more complex organometallic structures containing germanium-metal bonds.

Germanium as a Lewis Acidic Center

The germanium atom in this compound functions as a Lewis acidic center. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. The Lewis acidity of the germanium(IV) center in organogermanium halides is influenced by the electronegativity of the substituents. The presence of the electronegative bromine atom and the electron-withdrawing phenyl groups induces a partial positive charge on the germanium atom, making it susceptible to nucleophilic attack by Lewis bases.

Table 1: Comparison of Methods for Determining Lewis Acidity

| Method | Principle | Measured Parameter |

| Gutmann-Beckett Method | Measures the change in the ³¹P NMR chemical shift of a phosphine oxide probe upon coordination to a Lewis acid. | Acceptor Number (AN) |

| Fluoride (B91410) Ion Affinity (FIA) | Calculates the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. | Energy (kJ/mol) |

| Childs Method | Utilizes a hindered aromatic ketone as an indicator and measures the change in its ¹³C NMR chemical shift. | Chemical Shift Change (Δδ) |

Complex Formation through Bromide Coordination

This compound readily forms adducts with a variety of Lewis bases. In these complexes, the germanium center typically expands its coordination number from four to five or, less commonly, six. The resulting geometry is often a trigonal bipyramidal or a square pyramidal for five-coordinate complexes, and octahedral for six-coordinate complexes.

The bromide ligand in this compound can participate in coordination in several ways. It can act as a terminal ligand, directly bonded to a single germanium center. Alternatively, it can function as a bridging ligand (μ-Br), connecting two or more germanium centers or linking a germanium center to another metal atom. This bridging can lead to the formation of dimeric, oligomeric, or polymeric structures. The propensity for bromide bridging depends on the nature of the other ligands present and the reaction conditions. In the solid state, intermolecular interactions, including weak C-H···Br hydrogen bonds, can also influence the crystal packing.

Table 2: Potential Coordination Geometries of this compound Adducts

| Coordination Number | Geometry | Example Lewis Bases |

| 5 | Trigonal Bipyramidal | Amines (e.g., pyridine), Phosphines (e.g., triphenylphosphine), N-heterocyclic carbenes (NHCs) |

| 5 | Square Pyramidal | Can be an alternative geometry for five-coordinate complexes, often close in energy to trigonal bipyramidal. |

| 6 | Octahedral | Bidentate ligands (e.g., ethylenediamine), or two monodentate ligands. |

Investigation of Ligand Exchange Reactions

Ligand exchange, or substitution, reactions are fundamental to the coordination chemistry of this compound. These reactions involve the replacement of the bromide ligand, or another coordinated ligand in a pre-formed complex, by a different Lewis base. The mechanism of these substitution reactions can be classified as either associative (A), dissociative (D), or interchange (I).

Given the tetrahedral geometry of this compound and the accessibility of the germanium center, ligand substitution reactions are likely to proceed through a mechanism with some associative character. An incoming nucleophile can approach the germanium center, leading to a five-coordinate intermediate or transition state. This is analogous to the SN2 mechanism at a carbon center. A purely dissociative pathway, involving the initial cleavage of the Ge-Br bond to form a transient triphenylgermyl cation ((C₆H₅)₃Ge⁺), similar to an SN1 mechanism, is less likely but could be favored by polar solvents and strongly coordinating incoming ligands.

The kinetics of these reactions would be expected to depend on the concentrations of both the this compound and the incoming nucleophile for an associative pathway. The nature of the solvent, the steric bulk of the phenyl groups, and the nucleophilicity of the incoming ligand all play crucial roles in determining the reaction rate and mechanism.

Table 3: Mechanistic Features of Ligand Substitution Reactions

| Mechanism | Key Feature | Intermediate/Transition State | Kinetic Dependence |

| Associative (A) | Bond formation precedes bond breaking. | Higher coordination number intermediate. | Bimolecular (depends on both substrate and nucleophile). |

| Dissociative (D) | Bond breaking precedes bond formation. | Lower coordination number intermediate. | Unimolecular (depends only on substrate). |

| Interchange (I) | Bond formation and breaking are concerted. | A single transition state. | Can be associative (Ia) or dissociative (Id) in character. |

Monodentate Ligand Characteristics in Germanium Complexes

The triphenylgermyl group ((C₆H₅)₃Ge-) itself can be considered as a substituent or a ligand in more complex structures. When this compound acts as a precursor, the triphenylgermyl moiety is transferred to another central atom, typically a transition metal. In such cases, the triphenylgermyl group generally functions as a monodentate, anionic ligand.

The characteristics of the triphenylgermyl ligand are largely defined by its significant steric bulk and its electronic properties. The three phenyl rings create a sterically demanding environment around the germanium atom and the atom to which it is bonded. This steric hindrance can influence the coordination number and geometry of the resulting complex, as well as the reactivity of other coordinated ligands. Electronically, the triphenylgermyl group is generally considered to be a net electron-donating group through the germanium-metal sigma bond, although the phenyl rings can participate in pi-interactions.

Stereochemical Aspects of Coordination

The germanium center in this compound is a potential stereocenter if the three phenyl groups are not identical or if it is part of a chiral molecular framework. The synthesis of chiral organogermanium compounds, where the germanium atom is the stereogenic center, has been an area of active research. nih.govresearchgate.netchemrxiv.org The resolution of racemic mixtures of chiral germanium compounds can be achieved through techniques such as chiral chromatography or by forming diastereomeric derivatives with a chiral resolving agent. wikipedia.org

In the context of coordination chemistry, the formation of adducts between this compound and chiral ligands can lead to the formation of diastereomers. Furthermore, the coordination geometry of the resulting complexes can give rise to different stereoisomers. For example, in a five-coordinate trigonal bipyramidal complex, the arrangement of ligands in axial and equatorial positions can lead to isomers. If the ligands are sufficiently bulky or the complex is rigid, these isomers may be stable and isolable. The study of the stereochemistry of this compound complexes is crucial for understanding their reactivity and for applications in areas such as asymmetric catalysis.

Spectroscopic Methods for Structure Determination

Spectroscopy is a cornerstone of chemical analysis, providing a wealth of information about molecular structure through the interaction of electromagnetic radiation with matter. For this compound, several key spectroscopic techniques are utilized to confirm its identity and elucidate its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Other Nuclei)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure and data from analogous compounds, such as triphenylgermanium chloride.

The ¹H NMR spectrum is expected to be dominated by signals from the fifteen protons of the three phenyl rings. These protons would appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the electronic influence of the germanium atom and the bromine atom, the ortho, meta, and para protons may exhibit slightly different chemical shifts, likely resulting in a complex multiplet pattern within this range.

The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the phenyl rings. Four signals are anticipated: one for the ipso-carbon directly attached to the germanium atom, and one each for the ortho, meta, and para carbons. The ipso-carbon would likely be found around 135 ppm, with the other aromatic carbons appearing in the typical 128-134 ppm range.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.0 - 8.0 | Aromatic Protons (ortho, meta, para) |

| ¹³C | ~135 | ipso-Carbon (C-Ge) |

| ~128 - 134 | ortho, meta, para-Carbons |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a fingerprint of the functional groups present. The IR spectrum of this compound is characterized by absorptions corresponding to the phenyl groups and the germanium-carbon bond.

Key absorptions include the aromatic C-H stretching vibrations, which typically appear at wavenumbers slightly above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1600 cm⁻¹ to 1430 cm⁻¹ region. A characteristic absorption for the Ge-C bond stretch is also expected. The Ge-Br stretching vibration occurs at a much lower frequency, typically below 400 cm⁻¹, which falls outside the range of standard mid-IR spectrometers.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1600 - 1585 | Aromatic C=C Ring Stretch | Medium |

| 1500 - 1430 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~650 | Ge-C Stretch | Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks for the molecular ion (M⁺) and other bromine-containing fragments, separated by two m/z units (M⁺ and M+2), with a relative intensity ratio of about 1:1 americanelements.comnih.gov. Germanium also has several stable isotopes, which adds further complexity to the isotopic cluster of the molecular ion.

The fragmentation of the this compound molecular ion is expected to proceed through characteristic pathways for organometallic halides. Common fragmentation steps include the loss of the bromine atom to form the stable triphenylgermyl cation ([M-Br]⁺) and the subsequent or alternative loss of phenyl groups sigmaaldrich.comresearchgate.net.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| Ion Formula | Description |

|---|---|

| [C₁₈H₁₅⁷⁹BrGe]⁺ and [C₁₈H₁₅⁸¹BrGe]⁺ | Molecular ion peaks (M⁺ and M+2) |

| [C₁₈H₁₅Ge]⁺ | Fragment from loss of a bromine atom (M-Br) |

| [C₁₂H₁₀BrGe]⁺ | Fragment from loss of a phenyl group (M-Ph) |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide crucial information about molecular connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state, providing precise bond lengths, bond angles, and details of the crystal packing.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid nih.gov. In this technique, a single crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the positions of the atoms can be determined.

For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry around the central germanium atom. The germanium is expected to be tetrahedrally coordinated, bonded to three phenyl groups and one bromine atom. Key structural parameters obtained would include the Ge-C and Ge-Br bond lengths and the C-Ge-C and C-Ge-Br bond angles. However, despite a thorough search of scientific literature and crystallographic databases, specific, detailed crystallographic data (such as unit cell parameters, space group, and atomic coordinates) for this compound was not found in the retrieved search results.

Crystal Packing and Intermolecular Interactions

The analysis of a crystal structure extends beyond the individual molecule to understand how molecules are arranged relative to one another in the crystal lattice. This packing is governed by intermolecular forces.

In the hypothetical solid-state structure of this compound, the packing would likely be dominated by van der Waals interactions between the phenyl rings of adjacent molecules. Depending on their relative orientation, weak π-π stacking interactions between the aromatic rings could also play a role in stabilizing the crystal structure. A detailed description of these interactions, including specific distances and geometries, would require the experimental data from a single-crystal X-ray diffraction study, which is not available in the consulted sources.

Structural Comparisons with Related Organogermanium Halides

In triphenylgermanium chloride, the germanium atom is tetrahedrally coordinated, bonded to three phenyl groups and one chlorine atom. The Ge-C bond lengths are typically in the range of 1.94-1.96 Å, and the C-Ge-C bond angles are approximately 111-113°. The Ge-Cl bond length is a key parameter and is found to be around 2.18-2.20 Å. The phenyl groups are arranged in a propeller-like fashion around the central germanium atom.

The table below presents a comparison of expected and known structural parameters for the triphenylgermanium halide series.

| Parameter | Triphenylgermanium Chloride (Ph₃GeCl) | This compound (Ph₃GeBr) (Expected) | Triphenylgermanium Iodide (Ph₃GeI) (Expected) |

|---|---|---|---|

| Ge-Halogen Bond Length (Å) | ~2.18 - 2.20 | > 2.20 | > Ge-Br bond length |

| Ge-C Bond Length (Å) | ~1.94 - 1.96 | ~1.94 - 1.96 | ~1.94 - 1.96 |

| C-Ge-C Bond Angle (°) | ~111 - 113 | ~111 - 113 | ~111 - 113 |

| Halogen-Ge-C Bond Angle (°) | Data not readily available | Expected to be slightly smaller than C-Ge-C angles | Expected to be slightly smaller than C-Ge-C angles |

Advanced Structural Techniques

Beyond traditional X-ray crystallography, advanced techniques such as electron diffraction and computational modeling offer deeper insights into the structural nuances of molecules like this compound.

Electron Diffraction Methods

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from intermolecular interactions present in the crystalline solid. For a molecule like this compound, a GED study could provide precise measurements of bond lengths and angles in its isolated state.

The methodology involves a high-energy electron beam being scattered by the gas-phase molecules. The resulting diffraction pattern is analyzed to determine the equilibrium geometry of the molecule. This technique would be particularly valuable for this compound to:

Determine the precise Ge-Br bond length without the influence of crystal packing forces.

Accurately measure the C-Ge-Br and C-Ge-C bond angles , providing a clearer picture of the molecule's symmetry.

Investigate the rotational conformation of the phenyl groups relative to the Ge-Br bond.

While specific GED data for this compound is not currently available, studies on similar organogermanium compounds have demonstrated the utility of this method in refining our understanding of their molecular structures.

Computational Approaches to Structural Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the structures of molecules. For this compound, computational methods can be employed to:

Optimize the molecular geometry to predict bond lengths, bond angles, and dihedral angles.

Calculate vibrational frequencies and compare them with experimental spectroscopic data to validate the predicted structure.

Model the electronic structure to understand the nature of the chemical bonds and the charge distribution within the molecule.

A typical computational study on this compound would involve selecting an appropriate level of theory and basis set to accurately describe the germanium-containing system. The calculated structural parameters can then be compared with experimental data from X-ray crystallography or GED, if available, to assess the accuracy of the computational model. In the absence of experimental data, these computational predictions provide valuable insights into the likely structure of the molecule.

The table below summarizes the types of data that can be obtained from computational studies of this compound.

| Computational Method | Predicted Parameters | Significance |

|---|---|---|

| Geometry Optimization (e.g., DFT) | Bond lengths (Ge-Br, Ge-C), Bond angles (C-Ge-C, C-Ge-Br), Dihedral angles | Provides a theoretical 3D model of the molecule. |

| Frequency Analysis | Vibrational modes and frequencies | Allows for comparison with experimental IR and Raman spectra. |

| Electronic Structure Analysis | Molecular orbital energies, charge distribution, bond orders | Offers insights into chemical bonding and reactivity. |

These advanced techniques, in conjunction with traditional methods, provide a comprehensive framework for the structural elucidation and detailed characterization of this compound.

Theoretical and Computational Chemistry Studies of Triphenylgermanium Bromide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing invaluable insights into the fundamental properties of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular structures, electronic properties, and reactivity. For a molecule such as Triphenylgermanium bromide, these computational tools can elucidate its behavior at the atomic level, offering a powerful complement to experimental studies. However, it is important to note that specific, in-depth computational studies focused solely on this compound are not extensively available in publicly accessible literature. The following sections describe the theoretical approaches that would be employed in such a study.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of atoms, molecules, and solids. A primary application of DFT is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure.

For this compound, a DFT geometry optimization would begin with an initial guess of the molecular structure. The calculation would then iteratively adjust the positions of the atoms to minimize the total electronic energy of the molecule. This process yields a wealth of structural information, including bond lengths, bond angles, and dihedral angles.

While specific DFT studies on this compound detailing its optimized geometry are not readily found, a hypothetical study would produce data similar to that shown in the illustrative table below.

Illustrative Data Table of Calculated Molecular Geometry Parameters for this compound

| Parameter | Atom Pair/Triplet/Quadruplet | Calculated Value |

| Bond Lengths (Å) | ||

| Ge-Br | Value | |

| Ge-C (phenyl) | Value | |

| C-C (phenyl average) | Value | |

| C-H (phenyl average) | Value | |

| Bond Angles (°) | ||

| Br-Ge-C (phenyl) | Value | |

| C(phenyl)-Ge-C(phenyl) | Value | |

| Ge-C-C (phenyl) | Value | |

| Dihedral Angles (°) | ||

| Br-Ge-C-C | Value | |

| C-Ge-C-C | Value |

Note: The values in this table are illustrative placeholders. Specific computational data for this compound is not available in the searched literature.

Electronic Structure Analysis and Bonding Characteristics

Beyond determining molecular geometry, DFT and other quantum chemical methods provide profound insights into the electronic structure and bonding characteristics of a molecule. For this compound, such an analysis would reveal the distribution of electrons within the molecule and the nature of the chemical bonds.

Key aspects of an electronic structure analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding in a molecule, including the hybridization of atomic orbitals and the charge distribution among the atoms. This would allow for the quantification of the covalent and ionic character of the Ge-Br and Ge-C bonds.

Mulliken and Natural Population Analysis (NPA) Charges: These methods assign partial charges to each atom in the molecule, offering a quantitative measure of the electron distribution and providing insights into the molecule's polarity and electrostatic potential.

Illustrative Table of Calculated Electronic Properties for this compound

| Property | Calculated Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Mulliken Atomic Charges | |

| Ge | Value |

| Br | Value |

| C (phenyl, average) | Value |

| H (phenyl, average) | Value |

| Natural Population Analysis (NPA) Charges | |

| Ge | Value |

| Br | Value |

| C (phenyl, average) | Value |

| H (phenyl, average) | Value |

Note: The values in this table are illustrative placeholders. Specific computational data for this compound is not available in the searched literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. For reactions involving this compound, computational studies could map out the entire reaction pathway, identifying key intermediates and transition states.

Transition State Analysis for Reactivity Prediction

A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Identifying the structure and energy of the transition state is crucial for understanding the kinetics and mechanism of a reaction.

Computational methods can be used to locate transition state structures on the potential energy surface. A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.

Energy Profiles of Key Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a chemical reaction can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. In an MD simulation, the motion of each atom in the system is calculated by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its behavior in different environments, such as in various solvents or in the solid state. These simulations can provide insights into:

Conformational Dynamics: The phenyl groups in this compound can rotate, and MD simulations can explore the different conformations the molecule can adopt and the energy barriers between them.

Solvation Structure: If simulated in a solvent, MD can reveal how the solvent molecules arrange themselves around the this compound molecule, providing a detailed picture of the solvation shell.

Transport Properties: In a liquid phase simulation, properties such as the diffusion coefficient of this compound could be calculated.

Conformational Analysis

Detailed research findings and data tables regarding the conformational analysis of this compound are not available in the searched scientific literature.

Intermolecular Interactions in Solution

Detailed research findings and data tables regarding the intermolecular interactions of this compound in solution are not available in the searched scientific literature.

Applications of Triphenylgermanium Bromide in Advanced Chemical Synthesis and Materials Precursors Mechanistic and Structural Focus

Role in Catalysis

Triphenylgermanium bromide and its derivatives exhibit notable catalytic activity, primarily stemming from the Lewis acidic nature of the germanium center and its ability to participate in various reaction mechanisms.

Precursor for Germanium-Based Catalysts

This compound is a key starting material for the synthesis of more complex and catalytically active germanium species. ontosight.ai The Ge-Br bond is susceptible to cleavage and substitution, allowing for the introduction of various functional groups to modulate the steric and electronic environment around the germanium atom. This adaptability is crucial for developing tailored catalysts for specific organic transformations. For instance, it can be a precursor for the generation of germylenes or other low-valent germanium species which are known to be active catalysts. The synthesis of such catalysts often involves the reduction of germanium(IV) precursors like this compound.

Catalytic Activity in Organic Transformations

Organogermanium compounds, including those derived from this compound, have demonstrated catalytic activity in a range of organic reactions. ontosight.ai Their function often relies on the Lewis acidity of the germanium center, which can activate substrates for subsequent reactions. For example, germanium-based catalysts have been employed in coupling reactions, such as the coupling of aryl halides. ontosight.ai The mechanism of such reactions can involve oxidative addition, reductive elimination, and transmetalation steps, similar to transition metal catalysis, although the specific roles and intermediates involving germanium would be distinct. The triphenylgermanium moiety can stabilize reaction intermediates, thereby facilitating the transformation.

Specific Applications in Polymerization Reactions

This compound has been cited as a component in catalyst systems for polymerization reactions. For example, it has been used in conjunction with a Lewis acid like aluminum chloride for the polymerization of α-pinene. In such systems, this compound can act as a co-catalyst or initiator. The initiation mechanism could proceed through a cationic pathway, where the Lewis acidic germanium center, potentially enhanced by the presence of aluminum chloride, abstracts a leaving group or activates the monomer to generate a carbocationic species that initiates the polymer chain growth. Alternatively, under certain conditions, radical polymerization mechanisms could be initiated through the homolytic cleavage of the Ge-Br bond or by interaction with other components of the reaction mixture to generate initiating radicals. researchgate.netnih.govresearchgate.net

The table below summarizes some research findings on the use of germanium compounds in polymerization.

| Catalyst System Component | Monomer | Polymerization Type | Proposed Role of Germanium Compound |

| This compound / AlCl₃ | α-Pinene | Cationic Polymerization | Co-catalyst/Initiator |

| Germanium-based catalysts | Various monomers | Controlled Polymerization | Stabilizer of transition states |

Specific Applications in Hydrosilylation Reactions

Germanium-based catalysts are emerging as alternatives to precious metal catalysts for hydrosilylation, the addition of a Si-H bond across an unsaturated bond. baypat.deresearchgate.net While specific studies detailing the use of this compound itself as a direct catalyst are not abundant, related germanium(IV) compounds and germylene-derived species have shown significant catalytic activity. wipo.intresearchgate.net The catalytic cycle for hydrosilylation using a germanium catalyst is proposed to involve the activation of the Si-H bond. youtube.com The Lewis acidic germanium center can coordinate to the hydrosilane, facilitating the cleavage of the Si-H bond and the subsequent addition to the unsaturated substrate, such as an alkene or alkyne. sigmaaldrich.com The reaction can proceed via different mechanisms, including variants of the Chalk-Harrod mechanism, depending on the specific catalyst and substrates involved. youtube.com

The following table outlines the general steps in a proposed germanium-catalyzed hydrosilylation cycle.

| Step | Description |

| 1. Catalyst Activation | The germanium precursor may be activated to a catalytically active species. |

| 2. Si-H Bond Activation | The hydrosilane coordinates to the germanium center, leading to the activation of the Si-H bond. |

| 3. Substrate Coordination | The unsaturated substrate (e.g., alkene) coordinates to the germanium complex. |

| 4. Migratory Insertion | The hydride and silyl (B83357) groups are transferred to the unsaturated substrate. |

| 5. Product Release | The hydrosilylated product is released, regenerating the active catalyst. |

Precursor for Germanium-Containing Materials

The volatility and reactivity of this compound make it a potential precursor for the fabrication of germanium-based materials, particularly thin films, through vapor deposition techniques.

Synthesis of Germanium Thin Films through Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a widely used technique for depositing high-quality thin films. Organometallic compounds are often employed as precursors in a process known as Metal-Organic Chemical Vapor Deposition (MOCVD). While specific studies on the use of this compound for CVD are not extensively documented, the principles of using related organogermanium compounds, such as triphenylchlorogermane and various organogermanium carboxylates, provide a strong basis for its potential application. researchgate.netresearchgate.netias.ac.incsic.esresearcher.life

In a typical CVD process using an organogermanium precursor, the compound is volatilized and transported into a reaction chamber containing a substrate. At elevated temperatures, the precursor decomposes on the substrate surface, leading to the deposition of a germanium-containing film. The organic ligands and the bromide are released as volatile byproducts, which are then removed from the chamber. The properties of the resulting film, such as thickness, crystallinity, and purity, are highly dependent on the CVD process parameters.

The table below details typical parameters for the CVD of germanium films using organogermanium precursors, which would be analogous for this compound.

| CVD Parameter | Description | Typical Range/Value |

| Precursor | The source of germanium. In this context, this compound. | - |

| Substrate | The material onto which the film is deposited. | Silicon wafers, glass, quartz |

| Deposition Temperature | The temperature at which the precursor decomposes on the substrate. | 300 - 700 °C |

| Carrier Gas | An inert gas used to transport the volatilized precursor. | Argon, Nitrogen |

| Pressure | The pressure inside the reaction chamber. | Atmospheric or low pressure |

| Post-Deposition Annealing | Heat treatment to improve film crystallinity and properties. | Varies depending on application |

The decomposition of this compound on the substrate surface would likely proceed through the cleavage of the Ge-C and Ge-Br bonds, ultimately leaving behind a germanium film. The phenyl groups and bromine would form volatile organic and inorganic byproducts. The quality of the deposited germanium film is crucial for its application in electronic and optoelectronic devices. researchgate.netamanote.com

Formation of Germanium Nanostructures (Nanocrystals, Nanowires)

This compound is a key reagent in the colloidal synthesis of germanium (Ge) nanostructures, including nanocrystals and nanowires. smolecule.com A prominent synthetic route involves the reduction of the Ge(IV) center in this compound at elevated temperatures. nih.gov One effective method combines the precursor with sulfur and primary amines at approximately 300 °C. nih.gov In this process, hydrosulfuric acid (H₂S) is generated in situ and acts as the primary reducing agent, converting the organogermanium precursor into elemental germanium nanoparticles. nih.gov

Research comparing this compound with its chloride counterpart, triphenylgermanium chloride, has shown that the choice of the halide has a significant impact on the reaction kinetics. researchgate.net When this compound is used, faster nucleation times are observed, with visible signs of nanoparticle formation occurring in 10 minutes at 300 °C, compared to 14 minutes for the chloride analogue under identical conditions. researchgate.net This difference is attributed to the weaker germanium-bromide bond compared to the germanium-chloride bond, which facilitates an easier dissociation and subsequent reduction of the germanium center. researchgate.net While various methods exist for producing germanium nanowires, such as metal-catalyzed vapor-liquid-solid (VLS) growth, the use of organogermanium halides like this compound in solution-phase synthesis offers a valuable route to crystalline nanomaterials. smolecule.compkusz.edu.cn

Control of Crystallinity and Particle Size in Nanomaterial Synthesis

A significant advantage of using this compound in nanomaterial synthesis is the ability to control the physical properties of the resulting nanostructures, such as their size and crystallinity. nih.gov In the sulfur- and amine-assisted reduction method, several reaction parameters can be systematically varied to tune the final product. nih.gov

The crystallinity of the germanium nanoparticles can be dictated by the choice of solvent. nih.gov The use of different solvents can influence the reaction environment and the stability of intermediates, ultimately determining whether the resulting nanoparticles are crystalline or amorphous. nih.gov

The particle size is primarily controlled by two factors: reaction time and the concentration of the reducing agent (sulfur). nih.gov By adjusting the amount of sulfur added to the reaction, the rate of reduction can be modulated. nih.gov Similarly, extending the reaction time allows for further growth of the nucleated particles. nih.gov Through the careful tuning of these parameters, researchers have demonstrated the ability to increase the nanoparticle size more than twofold. nih.gov This level of control is crucial for applications in electronics and optoelectronics, where the properties of germanium are highly dependent on quantum confinement effects. nih.govsigmaaldrich.com

| Parameter | Effect on Nanoparticle Synthesis | Research Finding |

| Precursor | Influences reaction kinetics | This compound leads to faster nucleation (10 min) compared to triphenylgermanium chloride (14 min). researchgate.net |

| Solvent | Determines the nature of the final product | The choice of solvent can be used to control whether the resulting nanoparticles are crystalline or amorphous. nih.gov |

| Sulfur Conc. | Controls the extent of reduction and particle size | Increasing the quantity of sulfur, which generates the H₂S reducing agent in situ, leads to larger nanoparticles. nih.gov |

| Reaction Time | Influences particle growth | Longer reaction times allow for an increase in particle size. nih.gov |

Generation of Polyhedral Germanium Clusters

This compound is instrumental in the synthesis of complex, polyhedral germanium clusters, particularly those containing oxygen. The hydrolysis of aryl-germanium bromides (Ar₃GeBr) is a common and effective method for creating germoxane species, which feature Ge-O-Ge linkages. mdpi.comnih.gov These reactions typically proceed through the formation of an unstable triphenylgermanol (B11951444) ((C₆H₅)₃GeOH) intermediate, which readily condenses to form the more stable germoxane. mdpi.com

Depending on the reaction conditions and the nature of the substituents on the phenyl rings, these germoxane units can assemble into elaborate, cage-like polyhedral structures. mdpi.com For instance, the hydrolysis of related substituted aryl-germanium bromides has been shown to produce complex structures, including adamantane-like cages and other novel polyhedral frameworks. nih.gov These clusters are part of a broader class of germanium Zintl clusters, which are polyanionic cages that can be functionalized with various organic or organometallic fragments. mdpi.com The ability to use this compound as a starting point for these intricate architectures highlights its role in generating structurally sophisticated inorganic materials. mdpi.comnih.gov

As a Building Block for Complex Organogermanium Architectures

The versatility of this compound as a synthetic building block lies in the reactivity of the Ge-Br bond. This bond can be readily cleaved to form new bonds with carbon, chalcogens, or other elements, enabling the construction of complex organogermanium architectures. mdpi.comwikipedia.org A foundational reaction is the Wurtz-type coupling, where treatment of this compound with sodium metal results in the formation of hexaphenyldigermane, creating a direct Ge-Ge bond. wikipedia.org This reaction is a key step in building up polygermane chains and cyclic structures. wikipedia.org

Synthesis of Chalcogen-Containing Organogermanium Compounds

This compound is a precursor for a variety of organogermanium compounds containing chalcogens (Group 16 elements). The most common example is the formation of germoxanes (containing Ge-O-Ge bonds) through hydrolysis, as detailed previously. mdpi.comloc.gov This reaction, often carried out with aqueous sodium hydroxide (B78521) in a solvent like THF, uses the hydroxide anion as a nucleophile to displace the bromide, leading to the formation of bis(triphenylgermyl)oxide. mdpi.comnih.gov

Beyond oxygen, this compound can be used to synthesize compounds with heavier chalcogens. For example, it serves as a starting material for the synthesis of triphenylgermanium selenocarboxylates. lookchem.com These compounds, which contain a Ge-Se bond, demonstrate the broader applicability of this compound in preparing derivatives with diverse chalcogen functionalities. lookchem.com

| Chalcogen | Compound Class | Synthetic Method | Precursor |

| Oxygen | Germoxanes (e.g., Bis(triphenylgermyl)oxide) | Hydrolysis with aqueous NaOH mdpi.comnih.gov | This compound |

| Selenium | Selenocarboxylates (e.g., Triphenylgermanium benzenecarboselenoate) | Reaction with selenocarboxylate salts lookchem.com | This compound |

Preparation of Derivatives with Diverse Functionalities

The synthetic utility of this compound extends to the preparation of a wide range of derivatives with tailored functionalities. The substitution of the bromide ligand is a general strategy for introducing new organic or inorganic groups. For example, this compound can be used to synthesize bis(triphenylgermanium) dicarboxylates, incorporating carboxylate linkers between two triphenylgermyl units. sioc-journal.cn

Furthermore, the synthesis can begin with substituted bromobenzenes to create functionalized Grignard reagents, which then react with germanium tetrachloride to yield aryl-germanium bromides with specific functionalities directly on the aromatic rings. mdpi.com This approach has been used to prepare this compound analogues with electron-withdrawing groups (e.g., fluorine or trifluoromethyl groups) in the para position of the phenyl rings. mdpi.com These functionalized precursors can then be used to build more complex architectures, demonstrating how this compound and its derivatives serve as a platform for creating organogermanium compounds with precisely controlled electronic and structural properties. mdpi.com

Future Research Directions and Unexplored Avenues for Triphenylgermanium Bromide

Development of Novel Synthetic Routes with Enhanced Efficiency

The classical synthesis of triphenylgermanium bromide typically involves the reaction of its chloride precursor with a bromide source like sodium bromide. ontosight.ai The precursor itself, triphenylgermanium chloride, is commonly prepared via the reaction of germanium tetrachloride with a Grignard reagent, phenylmagnesium bromide. smolecule.com While effective, these methods present opportunities for improvement in line with modern green chemistry principles. ucc.ie Future research is directed towards developing more efficient, atom-economical, and environmentally benign synthetic strategies.

Key areas for development include:

Electrochemical Methods: An emerging area of interest is the use of electrochemistry to drive reactions under mild conditions. For instance, an electrochemically induced, cobalt-catalyzed cross-electrophile coupling has been shown to be effective for forming carbon-germanium bonds, a foundational step in creating the triphenylgermanium scaffold. kaust.edu.sa Adapting such methodologies could lead to a more efficient and sustainable synthesis of this compound.

Solvent-Free Conditions: Moving away from traditional organic solvents is a key goal of green chemistry. Research into solvent-free synthesis, which can enhance yield and reduce environmental impact, is a promising avenue for the production of triphenylgermanium halides. smolecule.com

Catalyst-Enhanced Reactions: Exploring novel catalytic systems to improve reaction rates and selectivity is another frontier. This could involve adapting methods used for synthesizing related compounds, such as the catalyst-free reaction of aryl bromides with magnesium and selenium to produce selenides, which demonstrates a high-yield pathway from bromide precursors. arkat-usa.org

The table below summarizes potential modern synthetic approaches that could be adapted for this compound production.

| Synthetic Strategy | Potential Advantage | Relevant Example/Concept |

| Electrochemical Synthesis | Mild reaction conditions, reduced need for chemical oxidants/reductants. | Cobalt-catalyzed electrochemical C-Ge bond formation. kaust.edu.sa |

| Solvent-Free Synthesis | Reduced waste, lower environmental impact, potentially higher yields. | Advancements in solvent-free synthesis of triphenylgermanium chloride. smolecule.com |

| Novel Catalysis | Higher efficiency and selectivity, lower energy consumption. | CuO nanoparticle-catalyzed synthesis of symmetrical diaryl selenides. arkat-usa.org |

In-depth Mechanistic Studies of Under-explored Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing protocols and discovering new transformations. For this compound, several reaction types warrant deeper mechanistic investigation.

Future research should focus on:

Redox Chemistry: The electrochemical behavior of triphenylgermanium halides has been a subject of study, but a more profound understanding of the electron transfer processes is needed. acs.orgacs.org Detailed mechanistic studies, potentially using techniques like cyclic voltammetry coupled with spectroscopic analysis, could elucidate the intermediates and pathways involved in redox reactions.

Radical Reactions: The involvement of germanium-centered radicals in various reactions is known, but the precise mechanisms are often not fully understood. For example, the insertion of germylenes into carbon-halogen bonds has been shown to proceed through a cage abstraction-recombination mechanism. researchgate.net Probing these radical pathways using techniques like chemical trapping (e.g., with TEMPO) and radical cyclization experiments can provide valuable insights into the reactivity of this compound and its derivatives. kaust.edu.sa

Substitution and Elimination Pathways: Investigating the kinetics and transition states of substitution reactions at the germanium center can lead to better control over product formation. Kinetic studies of reactions involving this compound with various nucleophiles could reveal whether the mechanisms are associative, dissociative, or interchange in nature. researchgate.net

Exploration of New Catalytic Applications and Germanium-Based Catalytic Cycles

This compound and its precursors are recognized as useful reagents and catalysts in organic synthesis. ontosight.aiamericanelements.com However, their full potential in catalysis remains largely untapped. Future research is aimed at discovering new catalytic activities and understanding the underlying germanium-based catalytic cycles.

Promising areas for exploration include:

Polymerization and Hydrosilylation: Triphenylgermanium chloride can serve as a source for germanium-based catalysts active in polymerization and hydrosilylation reactions. smolecule.com Further development could focus on tuning the ligands on the germanium center to control the properties of the resulting polymers or the efficiency of the hydrosilylation process.

Homologation Reactions: Germanium-containing compounds, in conjunction with transition metals like cobalt, have been patented for the synthesis of ethanol (B145695) from methanol (B129727) and synthesis gas. epo.org Investigating the role of this compound in similar catalytic systems for carbon chain homologation could open up new industrial applications.

Transacylation Cycles: Triphenyl germanium has been implicated in catalytic sites involved in transacylation cycles. core.ac.uk Detailed studies are needed to isolate and characterize the active catalytic species and to explore the scope of these reactions for the synthesis of esters and amides.

The table below outlines potential catalytic applications for triphenylgermanium-based systems.

| Catalytic Application | Reaction Type | Potential Role of Germanium |

| Polymer Synthesis | Controlled polymerization of monomers | Active catalyst center. smolecule.com |

| Hydrosilylation | Addition of Si-H across C=C bonds | Facilitates the reaction as a catalyst. smolecule.com |

| Ethanol Synthesis | Carbonylation of methanol | Co-catalyst with a transition metal like cobalt. epo.org |

| Cross-Coupling | Formation of C-C or C-heteroatom bonds | Catalyst or pre-catalyst. ontosight.ai |

Advanced Structural Characterization at the Nanoscale

Understanding the structure of materials at the nanoscale is fundamental to controlling their properties. While bulk crystal structures of organogermanium compounds are well-studied, future research will benefit from applying advanced nanoscale characterization techniques to this compound and its derivatives.

Key research directions include:

Atomic Force Microscopy (AFM): AFM is a powerful tool for high-resolution imaging and measuring mechanical properties at the nanoscale. It has been used to observe membrane ultrastructural changes in cells treated with organogermanium complexes. scispace.com This technique could be applied to study self-assembled monolayers or thin films of this compound derivatives on various substrates, providing insights into their surface morphology and organization.

Synthesis of Nanostructures: Triphenylgermanium halides can act as precursors for synthesizing germanium nanocrystals and nanowires. smolecule.com Advanced characterization of these nanomaterials using techniques like transmission electron microscopy (TEM) and scanning tunneling microscopy (STM) is essential to correlate their size-dependent properties with their structure.

Analysis of Intermolecular Interactions: The study of non-covalent interactions, such as tetrel bonds, is crucial for understanding crystal packing and designing new materials. nih.gov Crystal structure analysis can reveal short contacts between the germanium atom in a derivative of this compound and a nucleophilic site, providing experimental evidence of these directional interactions. nih.gov For instance, in germatrane derivatives, intramolecular Ge···N distances are significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. nih.gov

Integration with Advanced Computational Methodologies

Computational chemistry provides powerful tools for predicting the structure, properties, and reactivity of molecules, offering insights that can guide experimental work. The integration of advanced computational methodologies is a key avenue for future research on this compound.

Areas for computational focus include:

Density Functional Theory (DFT): DFT calculations are invaluable for understanding electronic structure and bonding. For the closely related tetraphenylgermane, DFT has been used to elucidate orbital interactions, predict bond dissociation energies, and model frontier molecular orbitals. Similar computational studies on this compound and its reaction intermediates can provide a molecular-level understanding of its stability and reactivity patterns. kisti.re.kr